molecular formula C10H8F4O3 B3016705 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid CAS No. 2193058-79-4

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid

Cat. No.: B3016705
CAS No.: 2193058-79-4
M. Wt: 252.165
InChI Key: APKRXVVTAHYLPB-UHFFFAOYSA-N
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Description

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid is a useful research compound. Its molecular formula is C10H8F4O3 and its molecular weight is 252.165. The purity is usually 95%.
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Scientific Research Applications

Luminescent Properties of Derivatives

Research involving derivatives of benzoic acid, such as 4-benzyloxy benzoic acid, has been conducted to understand the influence of electron-releasing and electron-withdrawing groups on the photophysical properties of lanthanide coordination compounds. This research is significant in exploring the role of different substituents in enhancing or reducing the luminescence of these compounds (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Directed Lithiation

Studies on benzoic acid have demonstrated the possibility of directed lithiation, which is a crucial process in organic synthesis. This process involves the ortho-lithiation of benzoic acid under standard conditions and has implications for the synthesis of ortho-substituted products, offering insights into the reactivity and functionalization of benzoic acid derivatives (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Potentiometric Titration

Research involving hydroxylated benzoic acids, such as 4-hydroxy-3,5-dimethoxycinnamic acid and 3-hydroxy-4-methoxy benzoic acid, has utilized artificial neural networks for multivariate calibration in potentiometric acid-base titration. This showcases the application of advanced computational methods in chemical analysis (Aktaş & Yaşar, 2004).

Polyaniline Doping

Benzoic acid derivatives have been used as dopants for polyaniline, a conducting polymer. This research helps in understanding how different benzoic acid derivatives can affect the properties of doped polyaniline, which is crucial in the development of advanced materials with specific electronic and optical properties (Amarnath & Palaniappan, 2005).

Reactivity of Silicon-Containing Derivatives

The synthesis and structure analysis of silicon-containing benzoic acid derivatives highlight the intersection of organic and inorganic chemistry. These studies contribute to the understanding of how silicon substituents affect the properties of benzoic acid derivatives, which is relevant in material science and organic synthesis (Zaltariov, Cojocaru, Shova, Săcărescu, & Cazacu, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c1-17-10(13,14)9(11,12)7-4-2-6(3-5-7)8(15)16/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKRXVVTAHYLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C1=CC=C(C=C1)C(=O)O)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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